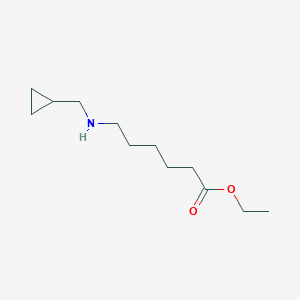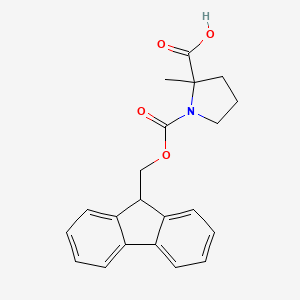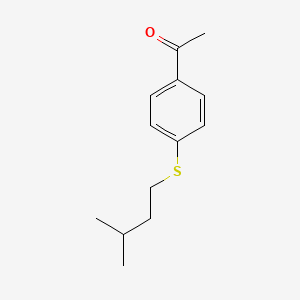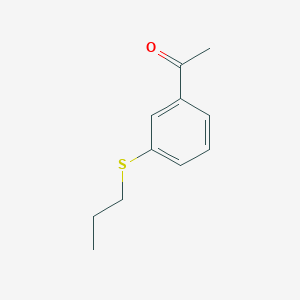
3-Methylcycloheptanone
Vue d'ensemble
Description
3-Methylcycloheptanone is a natural product found in Nepeta racemosa with data available.
Applications De Recherche Scientifique
Conformational Analysis : A study conducted by Lightner and Docks (1979) analyzed the conformation of methylcycloheptanones, including 3-Methylcycloheptanone. They found that twist conformers with C1 on the symmetry axis were more stable than those with C2 or C7, with free energy differences ranging from 0.2 to 1.2 kcal/mole (Lightner & Docks, 1979).
Enantioselectivity : Nassimbeni, Su, and Curtin (2012) demonstrated that 3-Methylcyclohexanone can be resolved by crystallization with a chiral diol host compound, achieving complete resolution when recrystallized from a mixture of chiral and achiral hosts. This study highlights the enantioselective properties of the compound (Nassimbeni, Su, & Curtin, 2012).
Stereochemistry in Synthesis : Marshall and Partridge (1968) explored the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones. They found specific isomer distributions favoring the trans isomer, providing insights into the stereochemical applications of cycloheptanones in synthesis (Marshall & Partridge, 1968).
Mass Spectrometric Analysis : Cable and Macleod (1976) investigated the mass spectrometric process in cyclic ketones, including 2-methylcycloheptanone, providing insights into the nature of the C2H4O loss in these compounds (Cable & Macleod, 1976).
Oxidation Studies : Atlamsani, Brégeault, and Ziyad (1993) investigated the oxidation of 2-methylcyclohexanone, providing insights into the oxidation processes and potential applications in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).
Catalysis and Synthesis : Kumar, Ghosh, and Gladysz (2016) demonstrated the use of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, including cycloheptanone, highlighting its potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).
Propriétés
IUPAC Name |
3-methylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYFDULLCGVSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336608 | |
| Record name | 3-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-17-5 | |
| Record name | 3-Methylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)

![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)



